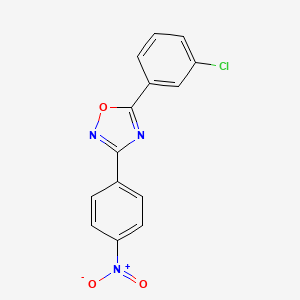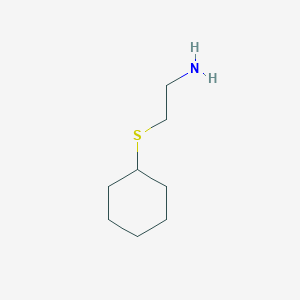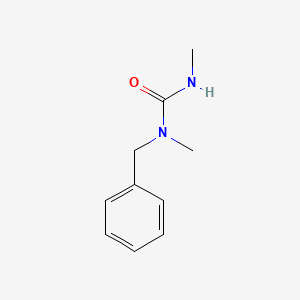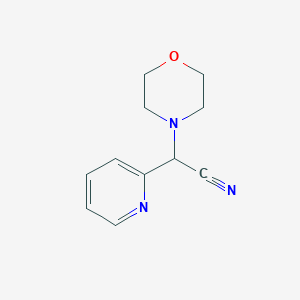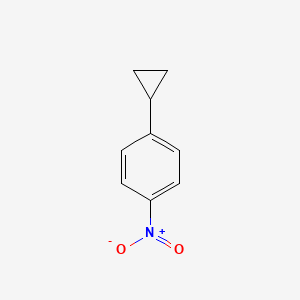
(2-Hydroxymethyl-phenoxy)-acetic acid
Vue d'ensemble
Description
“(2-Hydroxymethyl-phenoxy)-acetic acid” is a chemical compound with the CAS Number: 97388-49-3 . It has a molecular weight of 182.18 and its IUPAC name is [2-(hydroxymethyl)phenoxy]acetic acid .
Synthesis Analysis
The synthesis of “(2-Hydroxymethyl-phenoxy)-acetic acid” can be achieved from 2-Hydroxybenzyl alcohol and Chloroacetic acid .Molecular Structure Analysis
The InChI code for “(2-Hydroxymethyl-phenoxy)-acetic acid” is 1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
“(2-Hydroxymethyl-phenoxy)-acetic acid” is a solid at room temperature . It has a predicted density of 1.316±0.06 g/cm3 .Applications De Recherche Scientifique
Selective COX-2 Inhibitors
Phenoxy acetic acid derivatives, such as “2-(2-(Hydroxymethyl)phenoxy)acetic acid”, have been studied for their potential as selective COX-2 inhibitors . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Anti-Inflammatory Agents
Compounds derived from “2-(2-(Hydroxymethyl)phenoxy)acetic acid” have shown significant anti-inflammatory effects . For instance, compounds 5f and 7b showed significant in vivo inhibition for paw thickness at 63.35% and 46.51%, as well as paw weight at 68.26% and 64.84% . They also lowered TNF-α by 61.04% and 64.88%, as well as PGE-2 by 60.58% and 57.07%, respectively .
Pain-Relieving Effects
These potent compounds were thoroughly analyzed for their pain-relieving effects . This makes them potential candidates for the development of new analgesic drugs.
Histological Changes
The compounds derived from “2-(2-(Hydroxymethyl)phenoxy)acetic acid” have been studied for their effects on histological changes . This could be useful in understanding the impact of these compounds on tissue structures and functions.
Toxicological Properties
The toxicological properties of these compounds have been scrutinized . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .
Pharmacologically Interesting Compounds
The chemical diversity of phenoxy acetamide and its derivatives, including “2-(2-(Hydroxymethyl)phenoxy)acetic acid”, has been surveyed in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Safety and Hazards
Mécanisme D'action
Target of Action
Phenoxyacetic acid derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Phenoxyacetic acid, a related compound, is known to react via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Biochemical Pathways
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Result of Action
Related compounds have been shown to induce rapid, uncontrolled growth in plants, leading to their death .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBOHKOJFLUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305559 | |
| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxymethyl-phenoxy)-acetic acid | |
CAS RN |
97388-49-3 | |
| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



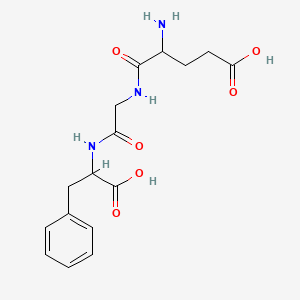
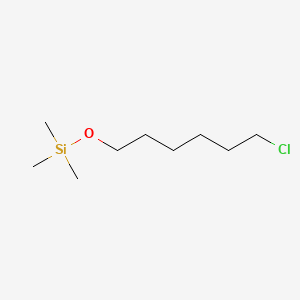
![2-(5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid](/img/structure/B1595158.png)

![4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one](/img/structure/B1595162.png)
